

O-Desmethyl Quinidine: A Technical Guide to its Core Properties

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Compound of Interest

Compound Name: *O-Desmethyl Quinidine*

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Introduction

O-Desmethyl Quinidine, also known as 6'-hydroxycinchonine, is a primary active metabolite of the well-known antiarrhythmic drug, quinidine.[1][2] As a compound of significant interest in pharmacology and drug development, a thorough understanding of its basic properties is essential for researchers. This technical guide provides a comprehensive overview of the core physicochemical and pharmacological characteristics of **O-Desmethyl Quinidine**, detailed experimental protocols, and visualizations of its mechanism of action.

Physicochemical Properties

O-Desmethyl Quinidine is a derivative of the cinchona alkaloid, quinidine, where the methoxy group at the 6' position of the quinoline ring is replaced by a hydroxyl group. This structural modification results in a more polar compound compared to its parent drug.[3]

Table 1: Physicochemical Properties of O-Desmethyl Quinidine

Property	Value	Source(s)
IUPAC Name	(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methanol	
Synonyms	6'-Hydroxycinchonine, Cupreidine	
CAS Number	70877-75-7	
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₂	
Molecular Weight	310.39 g/mol	
Appearance	White to yellow solid	
Melting Point	186-190 °C	
pKa (Predicted)	8.82 ± 0.40	
Solubility	DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)	

Pharmacological Properties

O-Desmethyl Quinidine exhibits antiarrhythmic properties, similar to its parent compound, quinidine. Its primary mechanism of action involves the modulation of cardiac ion channels, which alters the electrophysiological properties of cardiomyocytes.

Mechanism of Action

The antiarrhythmic effects of **O-Desmethyl Quinidine** are primarily attributed to its ability to block key ion channels involved in the cardiac action potential. Like quinidine, it is known to affect both sodium and potassium channels.

O-Desmethyl Quinidine is expected to block the fast inward sodium current (I_{Na}), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action would decrease the maximum upstroke velocity (V_{max}) of the action potential, thereby slowing conduction in the heart. While specific IC₅₀ values for **O-Desmethyl Quinidine** on Nav1.5 are

not readily available in the cited literature, its parent compound, quinidine, has a reported IC₅₀ of $28.9 \pm 2.2 \mu\text{M}$ for peak Nav1.5 current.[4]

A crucial aspect of the pharmacological profile of **O-Desmethyl Quinidine** and its parent compound is the blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (I_{Kr}), which is encoded by the hERG gene.[5] Inhibition of this current prolongs the repolarization phase (Phase 3) of the action potential, leading to an increase in the action potential duration (APD) and a prolongation of the QT interval on an electrocardiogram. The IC₅₀ value for quinidine's blockade of the hERG channel is reported to be $0.41 \pm 0.04 \mu\text{M}$. [5] The effects of **O-Desmethyl Quinidine** are expected to be qualitatively similar.

Pharmacokinetics

A comparative pharmacokinetic study in rabbits revealed that **O-Desmethyl Quinidine** has a shorter terminal half-life ($65.4 \pm 34.4 \text{ min}$) compared to quinidine ($132.4 \pm 27.1 \text{ min}$). [2] The volume of distribution of the metabolite was also found to be approximately half that of quinidine, suggesting less extensive tissue distribution, which is consistent with its increased polarity.[2][3] Total body clearance was similar for both compounds.[2]

Table 2: Pharmacological Data

Parameter	Compound	Value	Species/System	Source(s)
IC ₅₀ (Nav1.5 Peak Current)	Quinidine	$28.9 \pm 2.2 \mu\text{M}$	HEK293 cells	[4]
IC ₅₀ (hERG/ I_{Kr})	Quinidine	$0.41 \pm 0.04 \mu\text{M}$	HEK293 cells	[5]
Terminal Half-life	O-Desmethyl Quinidine	$65.4 \pm 34.4 \text{ min}$	Rabbit	[2]
Terminal Half-life	Quinidine	$132.4 \pm 27.1 \text{ min}$	Rabbit	[2]

Experimental Protocols

Synthesis and Purification of O-Desmethyl Quinidine

A common method for the preparation of **O-Desmethyl Quinidine** (6'-hydroxycinchonine) involves the O-demethylation of quinidine. While a detailed, step-by-step protocol for this specific transformation was not found in the provided search results, a general approach can be outlined based on standard organic chemistry procedures. One potential route is the oxidation of quinine to quinidinone, followed by reduction.[6]

General Synthetic Approach:

- **Oxidation of Quinine:** Quinine can be oxidized to quinone and quinidinone. The separation of quinidinone can be achieved by crystallization, which drives the equilibrium towards its formation.[6]
- **Reduction of Quinidinone:** The resulting quinidinone can then be reduced to quinidine using a reducing agent such as an aluminum hydride in the presence of an organic heterocyclic base.[6]
- **O-Demethylation:** The quinidine would then undergo O-demethylation to yield **O-Desmethyl Quinidine**. This can often be achieved using strong acids or Lewis acids.

Purification:

Purification of the final product would typically involve chromatographic techniques.

Supercritical Fluid Chromatography (SFC) has been shown to be an effective method for the separation of Cinchona alkaloids.[7] A typical SFC method might utilize a stationary phase like Torus DEA and a mobile phase consisting of CO₂, acetonitrile, methanol, and diethylamine.[7] High-Performance Liquid Chromatography (HPLC) would also be a standard method for purification and analysis.

In Vitro Assessment of Antiarrhythmic Activity: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds on ion channels.[8][9]

Objective: To determine the inhibitory effects of **O-Desmethyl Quinidine** on cardiac sodium (Nav1.5) and potassium (hERG) channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

- HEK293 cells stably expressing the ion channel of interest (Nav1.5 or hERG).
- External (extracellular) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4).[\[10\]](#)
- Internal (pipette) solution (e.g., containing in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2).[\[10\]](#)
- **O-Desmethyl Quinidine** stock solution (e.g., 10 mM in DMSO).
- Patch-clamp amplifier, digitizer, and data acquisition software.
- Microscope and micromanipulators.
- Borosilicate glass capillaries for pipette pulling.

Procedure:

- Cell Preparation: Culture and plate the cells on glass coverslips prior to the experiment.[\[10\]](#)
- Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-4 M Ω when filled with the internal solution.[\[10\]](#)
- Recording:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Establish a high-resistance (>1 G Ω) "giga-seal" between the pipette tip and the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration.[\[10\]](#)
 - Apply specific voltage protocols to elicit the desired ionic currents (e.g., a depolarizing step to measure peak sodium current or a specific pulse protocol to measure hERG tail current).

- After obtaining a stable baseline recording, perfuse the cell with external solution containing various concentrations of **O-Desmethyl Quinidine**.
- Record the changes in the ionic currents at each concentration until a steady-state effect is observed.[\[10\]](#)
- Data Analysis:
 - Measure the peak current amplitude in the presence and absence of the compound.
 - Construct concentration-response curves and fit the data to the Hill equation to determine the IC50 value.[\[11\]](#)

In Vivo Assessment of Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model in Mice

This model is a rapid and effective preliminary in vivo screen for antiarrhythmic drugs.[\[12\]](#)

Objective: To evaluate the efficacy of **O-Desmethyl Quinidine** in preventing or delaying the onset of aconitine-induced cardiac arrhythmias in mice.

Materials:

- Male mice.
- Aconitine solution.
- **O-Desmethyl Quinidine** solution.
- Saline (control).
- Electrocardiogram (ECG) recording equipment.

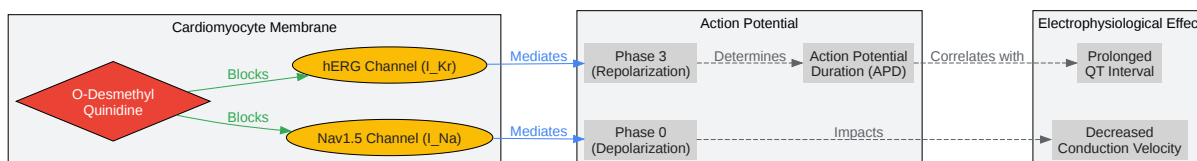
Procedure:

- Animal Groups: Divide the mice into a control group (receiving saline) and a treatment group (receiving **O-Desmethyl Quinidine**).

- Drug Administration: Administer **O-Desmethyl Quinidine** or saline to the respective groups via an appropriate route (e.g., intraperitoneal injection).
- Arrhythmia Induction: After a set pretreatment time, administer aconitine to induce arrhythmias.
- ECG Monitoring: Continuously record the ECG (Lead II) for each animal.
- Data Analysis: Determine the time to the onset of initial arrhythmias and ventricular tachycardia for each animal. Compare the mean times between the control and treatment groups to assess the antiarrhythmic effect of **O-Desmethyl Quinidine**. A significant delay in the onset of arrhythmias in the treated group indicates a protective effect.^[12]

Visualizations

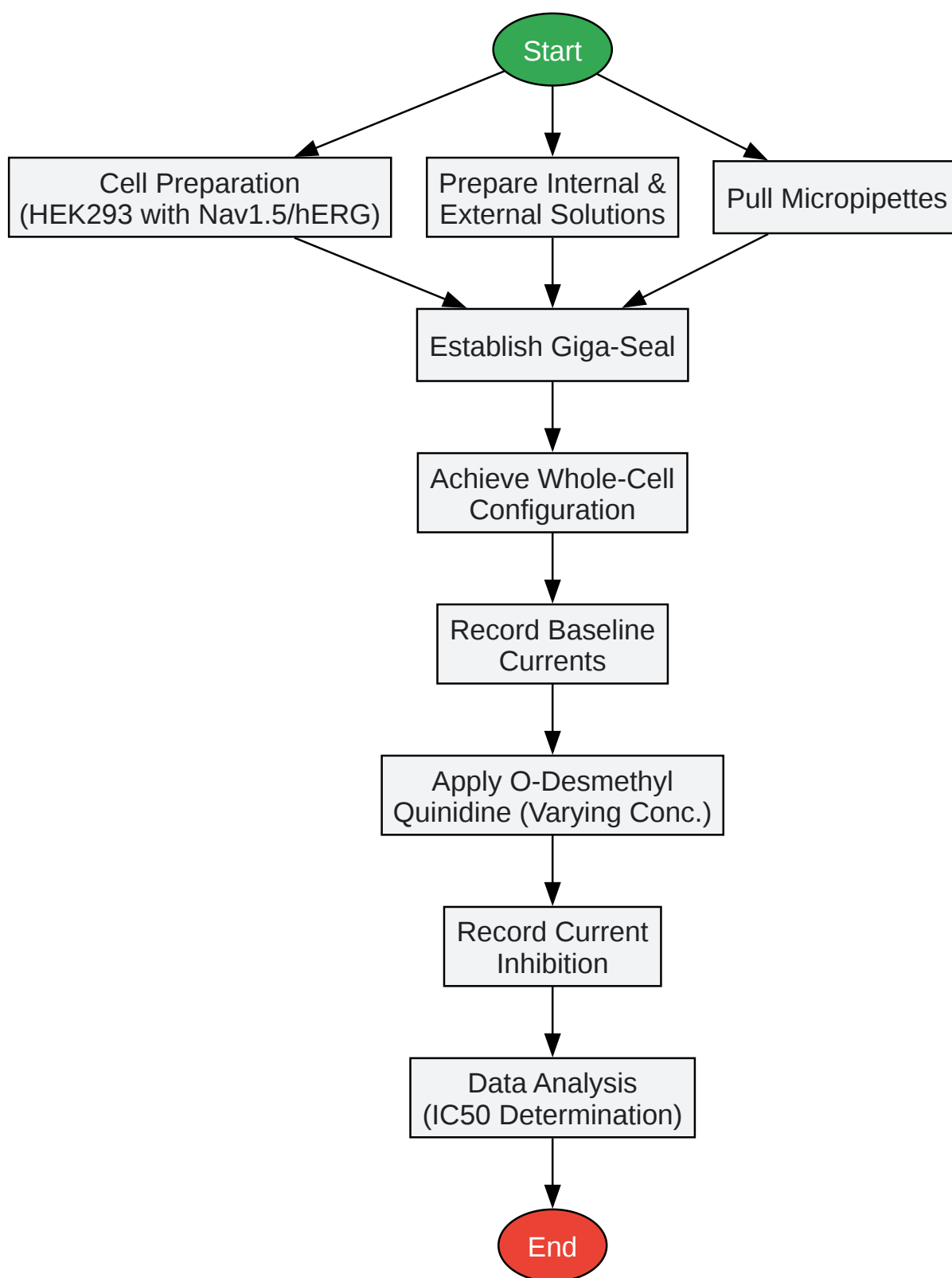
Signaling Pathway of O-Desmethyl Quinidine in a Cardiomyocyte



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Mechanism of **O-Desmethyl Quinidine** on Cardiac Ion Channels

Experimental Workflow: In Vitro Patch-Clamp Assay



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Workflow for Patch-Clamp Analysis of **O-Desmethyl Quinidine**

Conclusion

O-Desmethyl Quinidine, as an active metabolite of quinidine, presents a significant area of study for cardiovascular pharmacology. Its distinct physicochemical and pharmacological properties, particularly its effects on cardiac ion channels, underscore its potential as both a therapeutic agent and a tool for further research into the mechanisms of cardiac arrhythmias. The experimental protocols and data presented in this guide offer a foundational resource for scientists and researchers in the field of drug development. Further investigation to determine precise IC50 values and to explore its full range of biological activities is warranted.

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